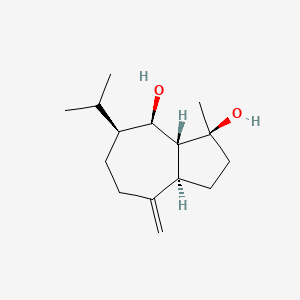
Choline chloride C-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Choline chloride C-11 is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of choline, a vital nutrient involved in various biological processes. The “C-11” designation refers to the carbon-11 isotope, a radioactive form of carbon used as a tracer in medical imaging. This compound is particularly significant in detecting and monitoring cancer, especially prostate cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Choline chloride C-11 is synthesized by radiolabeling choline with carbon-11. The process involves the methylation of dimethylethanolamine with carbon-11 labeled methyl iodide. The reaction typically occurs in a specialized synthesis module designed for handling radioactive materials. The reaction conditions include a controlled environment to ensure the safe handling of the radioactive isotope .
Industrial Production Methods: Industrial production of this compound involves the use of cyclotrons to produce carbon-11. The carbon-11 is then incorporated into choline through a series of chemical reactions. The entire process is conducted under stringent safety protocols to manage the radioactive nature of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Choline chloride C-11 undergoes various chemical reactions, including:
Oxidation: Choline can be oxidized to form betaine.
Substitution: The hydroxyl group in choline can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Betaine is a major product formed from the oxidation of choline.
Substitution: Various substituted choline derivatives can be formed depending on the reagents used.
Aplicaciones Científicas De Investigación
Choline chloride C-11 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying metabolic pathways and chemical reactions.
Biology: Helps in understanding cellular processes and membrane synthesis.
Medicine: Primarily used in PET imaging to detect and monitor cancer, particularly prostate cancer. .
Industry: Utilized in the development of new imaging agents and diagnostic tools.
Mecanismo De Acción
Choline chloride C-11 works by being incorporated into phosphatidylcholine, a major component of cell membranes. Cancer cells, which have higher rates of cell membrane synthesis, take up more this compound compared to normal cells. This increased uptake allows for the visualization of tumors during PET imaging. The compound is phosphorylated by choline kinase into phosphorylcholine, which gets trapped inside the cell, making it an effective marker for cellular proliferation .
Comparación Con Compuestos Similares
Fluorine-18 Fluorodeoxyglucose (FDG): Another radiolabeled compound used in PET imaging.
Carbon-11 Methionine: Used in PET imaging for brain tumors and other cancers.
Comparison:
Choline chloride C-11 vs. Fluorine-18 Fluorodeoxyglucose: this compound is more effective in detecting prostate cancer recurrence due to its higher uptake in cancer cells.
This compound vs. Carbon-11 Methionine: Both compounds are used in cancer imaging, but this compound is preferred for prostate cancer due to its specific uptake in prostate cancer cells.
This compound stands out due to its specific uptake in cancer cells, making it a valuable tool in the early detection and monitoring of cancer.
Propiedades
| Choline is incorporated into phosphatidylcholine which is a major membrane phospholipid in mammalian cells. The use of choline C11 is based on the knowledge that malignant tumors with increased cellular proliferation take up more choline when compared with normal cells for the formation of cellular membranes. The increased uptake of choline is explained by its use as a substrate in phospholipid synthesis in cell membranes, transmembrane signaling, and lipid and cholesterol transport and metabolism. | |
Número CAS |
87591-54-6 |
Fórmula molecular |
C5H14ClNO |
Peso molecular |
138.62 g/mol |
Nombre IUPAC |
2-hydroxyethyl-dimethyl-(111C)methylazanium;chloride |
InChI |
InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1-1; |
Clave InChI |
SGMZJAMFUVOLNK-ULWFUOSBSA-M |
SMILES |
C[N+](C)(C)CCO.[Cl-] |
SMILES isomérico |
C[N+](C)([11CH3])CCO.[Cl-] |
SMILES canónico |
C[N+](C)(C)CCO.[Cl-] |
| 87591-54-6 | |
Solubilidad |
Soluble |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[[4-Cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl]benzoic acid methyl ester](/img/structure/B1255027.png)
![[1-(2-Benzofuranylmethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methanol](/img/structure/B1255028.png)



![N-[4-[[5-(3-butyl-4-oxo-1,2-dihydroquinazolin-2-yl)-2-methoxyphenyl]methoxy]phenyl]acetamide](/img/structure/B1255033.png)



